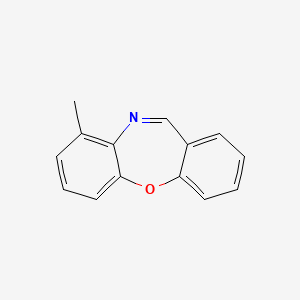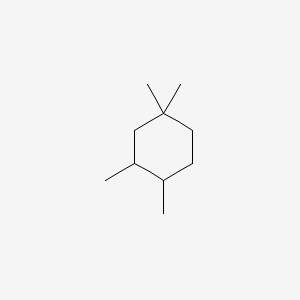
1,1,3,4-Tetramethylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,4-Tetramethylcyclohexane is an organic compound with the molecular formula C₁₀H₂₀ It is a derivative of cyclohexane, where four methyl groups are attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,3,4-Tetramethylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with methylating agents under specific conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl₃), and is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques, such as catalytic hydrogenation of precursor compounds. This process ensures high yield and purity of the final product, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,3,4-Tetramethylcyclohexane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to yield various reduced forms of the compound.
Substitution: Halogenation reactions, where halogens like chlorine (Cl₂) or bromine (Br₂) replace hydrogen atoms, are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Various reduced forms of the compound
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
1,1,3,4-Tetramethylcyclohexane has several scientific research applications, including:
Chemistry: Used as a model compound in studies of cyclohexane derivatives and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1,3,4-tetramethylcyclohexane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to the compound’s overall effects.
Vergleich Mit ähnlichen Verbindungen
- 1,1,2,4-Tetramethylcyclohexane
- 1,1,4,4-Tetramethylcyclohexane
- 1,1,3,5-Tetramethylcyclohexane
Comparison: 1,1,3,4-Tetramethylcyclohexane is unique due to the specific positioning of its methyl groups on the cyclohexane ring. This structural arrangement influences its chemical reactivity and physical properties, distinguishing it from other tetramethylcyclohexane isomers. For example, the different positions of the methyl groups in 1,1,2,4-tetramethylcyclohexane and 1,1,4,4-tetramethylcyclohexane result in variations in their stability and reactivity.
Eigenschaften
CAS-Nummer |
24612-75-7 |
|---|---|
Molekularformel |
C10H20 |
Molekulargewicht |
140.27 g/mol |
IUPAC-Name |
1,1,3,4-tetramethylcyclohexane |
InChI |
InChI=1S/C10H20/c1-8-5-6-10(3,4)7-9(8)2/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
GFGKKSUYWCKIMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


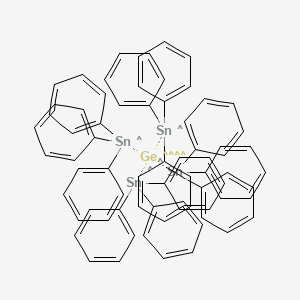

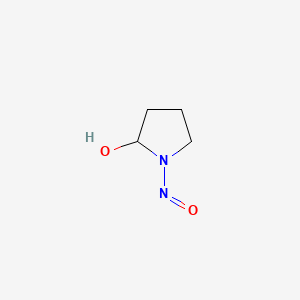
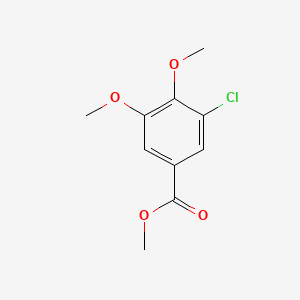
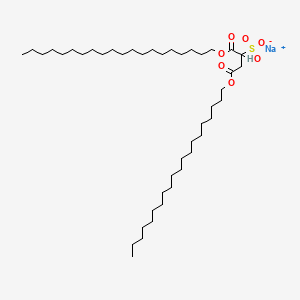
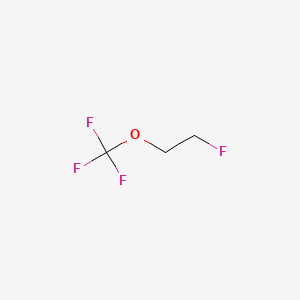

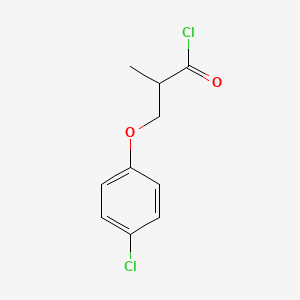
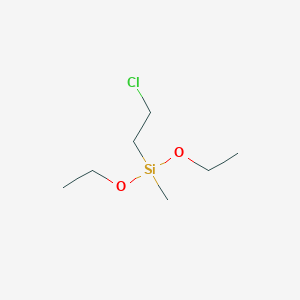
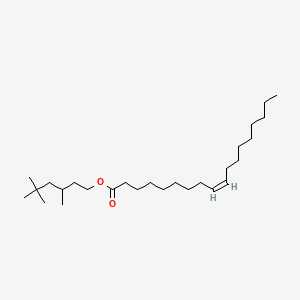
![Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12643949.png)

